3-Cyclopropyl-2,2-dimethylpropanenitrile

Overview

Description

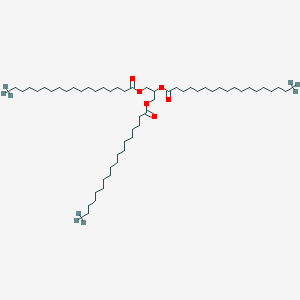

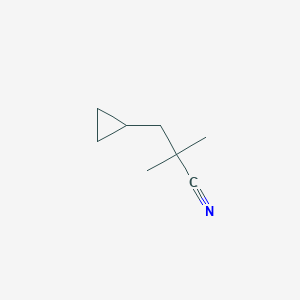

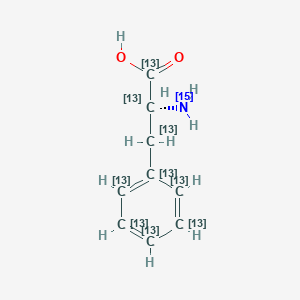

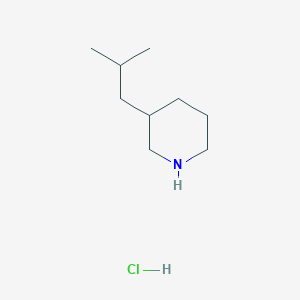

3-Cyclopropyl-2,2-dimethylpropanenitrile is a chemical compound with the molecular formula C8H13N . It is also known by other names such as trimethylacetonitrile, propanenitrile, 2,2-dimethyl-2-cyano-2-methylpropane, tert-butylnitrile, pivalonitrile, and tert-butyl cyanide .

Molecular Structure Analysis

The molecular structure of this compound can be viewed using computational chemistry tools . The compound has a molar mass of 83.134 .Physical And Chemical Properties Analysis

The physical and chemical properties of 2,2-dimethylpropanenitrile, a related compound, have been extensively studied . These include triple point temperature, normal boiling temperature, critical temperature and pressure, density, enthalpy of phase transition, and heat capacity at saturation pressure .Scientific Research Applications

Cyclopropanation and Ring-Opening Reactions

Research has shown that cyclopropanes, including derivatives like 3-Cyclopropyl-2,2-dimethylpropanenitrile, are pivotal in cyclopropanation and ring-opening reactions. These processes are fundamental in creating complex molecular structures found in natural products and pharmaceuticals. The high strain in cyclopropane rings makes them reactive substrates in the presence of transition metal catalysts, leading to diverse transformations. Notably, studies emphasize the regioselective and diastereoselective synthesis of cyclopropane derivatives, highlighting their significance in achieving desired stereochemical outcomes in organic synthesis (Cohen & Marek, 2022).

Enantioselective Synthesis

The field of enantioselective synthesis has also benefited from compounds like this compound. Enantioselective processes aim to produce chiral molecules, which are essential for the development of specific pharmaceutical agents with targeted biological activities. Research in this area has led to the development of catalytic systems that enable the selective formation of cyclopropane-containing compounds with high enantioselectivity. Such advancements underscore the utility of cyclopropane derivatives in constructing chiral centers and complex molecular architectures (Zheng et al., 2019).

Biotransformations

Biotransformations involving cyclopropane derivatives like this compound have shown promising results in the synthesis of optically pure compounds. These biocatalytic processes utilize enzymes to perform highly selective reactions under mild conditions, offering an environmentally friendly alternative to traditional chemical synthesis. Studies in this domain have demonstrated the potential of biotransformations in achieving high enantioselectivity and yield, paving the way for the synthesis of bioactive molecules and intermediates with complex stereochemistry (Wang & Feng, 2003).

Novel Synthetic Routes

The exploration of novel synthetic routes utilizing this compound has led to the discovery of new methods for constructing cyclopropane rings and related structures. These advancements include the development of catalytic systems and reaction conditions that facilitate the efficient synthesis of cyclopropane derivatives. Such research efforts contribute to the broader understanding of cyclopropane chemistry and its application in synthesizing valuable compounds for various industries (Giri et al., 2006).

Safety and Hazards

properties

IUPAC Name |

3-cyclopropyl-2,2-dimethylpropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N/c1-8(2,6-9)5-7-3-4-7/h7H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQXZEJFYHGRBHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1CC1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Oxa-9-azabicyclo[3.3.1]nonane hydrochloride](/img/structure/B1456394.png)

![tert-Butyl 3-[(2,4-dichlorobenzyl)amino]-4-hydroxypyrrolidine-1-carboxylate](/img/structure/B1456407.png)

![N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-valine-2,3,4,4,4,4',4',4'-d8](/img/structure/B1456412.png)